

# Application Notes and Protocols for TCO-PEG24-acid in Live Cell Imaging

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## Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B15144771

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These application notes provide a comprehensive guide to using **TCO-PEG24-acid** for live cell imaging applications. This reagent is a valuable tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in their native cellular environment.

## Introduction

**TCO-PEG24-acid** is a hydrophilic, long-chain polyethylene glycol (PEG) reagent functionalized with a trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO moiety participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated probe, a cornerstone of bioorthogonal "click" chemistry. This reaction's high efficiency and biocompatibility make it ideal for labeling and tracking biomolecules in living systems without disrupting normal cellular processes.<sup>[1]</sup> The 24-unit PEG spacer enhances aqueous solubility and minimizes steric hindrance, while the carboxylic acid group allows for covalent conjugation to primary amines on target molecules following activation.

## Principle of TCO-Tetrazine Ligation

The core of this labeling strategy is the bioorthogonal reaction between the TCO group on the **TCO-PEG24-acid**-labeled biomolecule and a tetrazine-conjugated imaging probe (e.g., a fluorescent dye). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.<sup>[1]</sup> Upon reaction, a stable covalent bond is formed,

allowing for the precise and robust labeling of the target molecule for subsequent imaging. Many tetrazine-fluorophore conjugates are fluorogenic, meaning their fluorescence significantly increases upon reaction with TCO, which helps to reduce background noise and improve the signal-to-noise ratio in imaging experiments.<sup>[2][3][4][5]</sup>

## Quantitative Data Summary

The following table summarizes representative quantitative data for TCO-tetrazine based live cell imaging, providing an indication of the expected performance. Actual results may vary depending on the specific cell type, target molecule, and experimental conditions.

Parameter	Typical Value	Notes
Labeling Efficiency	60-90%	Efficiency can be influenced by the accessibility of the target amine, the concentration of reagents, and incubation times. The inclusion of a PEG spacer generally improves labeling efficiency.[6]
Reaction Kinetics ( $k_2$ )	$\sim 10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, allowing for rapid labeling at low concentrations. [1]
Signal-to-Noise Ratio (SNR)	High	Fluorogenic tetrazine probes significantly enhance the SNR by minimizing background fluorescence from unreacted probes.[2][3] Optimal SNR is typically achieved with tetrazine concentrations around 2 $\mu\text{M}$ in live-cell imaging.[7]
Cell Viability/Cytotoxicity	High (>95%)	TCO-PEG reagents are generally well-tolerated by cells. Most PEG oligomers are considered safe for cultured cells.[8][9] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Photostability	Dependent on Fluorophore	The photostability of the signal is determined by the properties

of the fluorescent dye  
conjugated to the tetrazine.

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## Experimental Protocols

### Protocol 1: Conjugation of TCO-PEG24-acid to a Primary Amine-Containing Biomolecule (e.g., a protein)

This protocol describes the activation of the carboxylic acid on **TCO-PEG24-acid** using EDC and sulfo-NHS, followed by conjugation to a primary amine on a biomolecule of interest.

Materials:

- **TCO-PEG24-acid**
- Biomolecule of interest (with primary amines, e.g., lysine residues)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column

Procedure:

- Prepare Biomolecule: Dissolve the biomolecule in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Activate **TCO-PEG24-acid**: a. Immediately before use, prepare a 10 mM solution of **TCO-PEG24-acid** in Activation Buffer. b. Prepare 100 mM solutions of EDC and sulfo-NHS in Activation Buffer. c. In a microcentrifuge tube, combine 10  $\mu$ L of 10 mM **TCO-PEG24-acid**,

10  $\mu$ L of 100 mM EDC, and 10  $\mu$ L of 100 mM sulfo-NHS. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

- Conjugation: a. Add the activated **TCO-PEG24-acid** solution to the biomolecule solution. A 10-20 fold molar excess of the activated **TCO-PEG24-acid** to the biomolecule is recommended as a starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted **TCO-PEG24-acid** and byproducts using a desalting column equilibrated with PBS or another suitable storage buffer.
- Characterization and Storage: Characterize the conjugation efficiency using appropriate methods (e.g., MALDI-TOF mass spectrometry). Store the TCO-labeled biomolecule at 4°C or -20°C.

## Protocol 2: Live Cell Imaging with TCO-labeled Biomolecule and Tetrazine-Fluorophore

This protocol outlines the general procedure for labeling live cells with a TCO-conjugated biomolecule and a tetrazine-fluorophore.

### Materials:

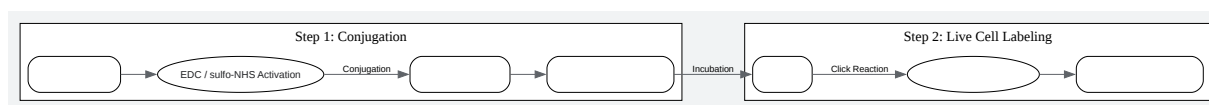
- Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
- TCO-labeled biomolecule of interest (from Protocol 1)
- Tetrazine-fluorophore conjugate (cell-permeable or impermeable, depending on the target)
- Cell culture medium
- Imaging Buffer (e.g., phenol red-free medium or PBS with calcium and magnesium)

### Procedure:

- **Cell Preparation:** Seed cells on an imaging-compatible plate and grow to the desired confluency.
- **Labeling with TCO-Biomolecule:** a. If the target is intracellular, introduce the TCO-labeled biomolecule into the cells using a suitable delivery method (e.g., transfection for genetically encoded tags, or a delivery agent). b. If the target is on the cell surface, dilute the TCO-labeled biomolecule in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar to nanomolar range). c. Replace the existing cell culture medium with the medium containing the TCO-labeled biomolecule. d. Incubate for 1-2 hours at 37°C in a CO<sub>2</sub> incubator. e. Wash the cells 2-3 times with pre-warmed cell culture medium to remove any unbound TCO-labeled biomolecule.
- **Labeling with Tetrazine-Fluorophore:** a. Prepare a stock solution of the tetrazine-fluorophore in DMSO. b. Dilute the tetrazine-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). c. Replace the medium with the tetrazine-fluorophore solution. d. Incubate for 15-60 minutes at 37°C. Incubation time will depend on the reaction kinetics and the desired labeling density. e. Wash the cells 2-3 times with pre-warmed Imaging Buffer.
- **Live Cell Imaging:** a. Replace the wash buffer with fresh, pre-warmed Imaging Buffer. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. c. For time-lapse imaging, maintain the cells at 37°C and 5% CO<sub>2</sub> using a stage-top incubator.

## Visualizations

### Experimental Workflow

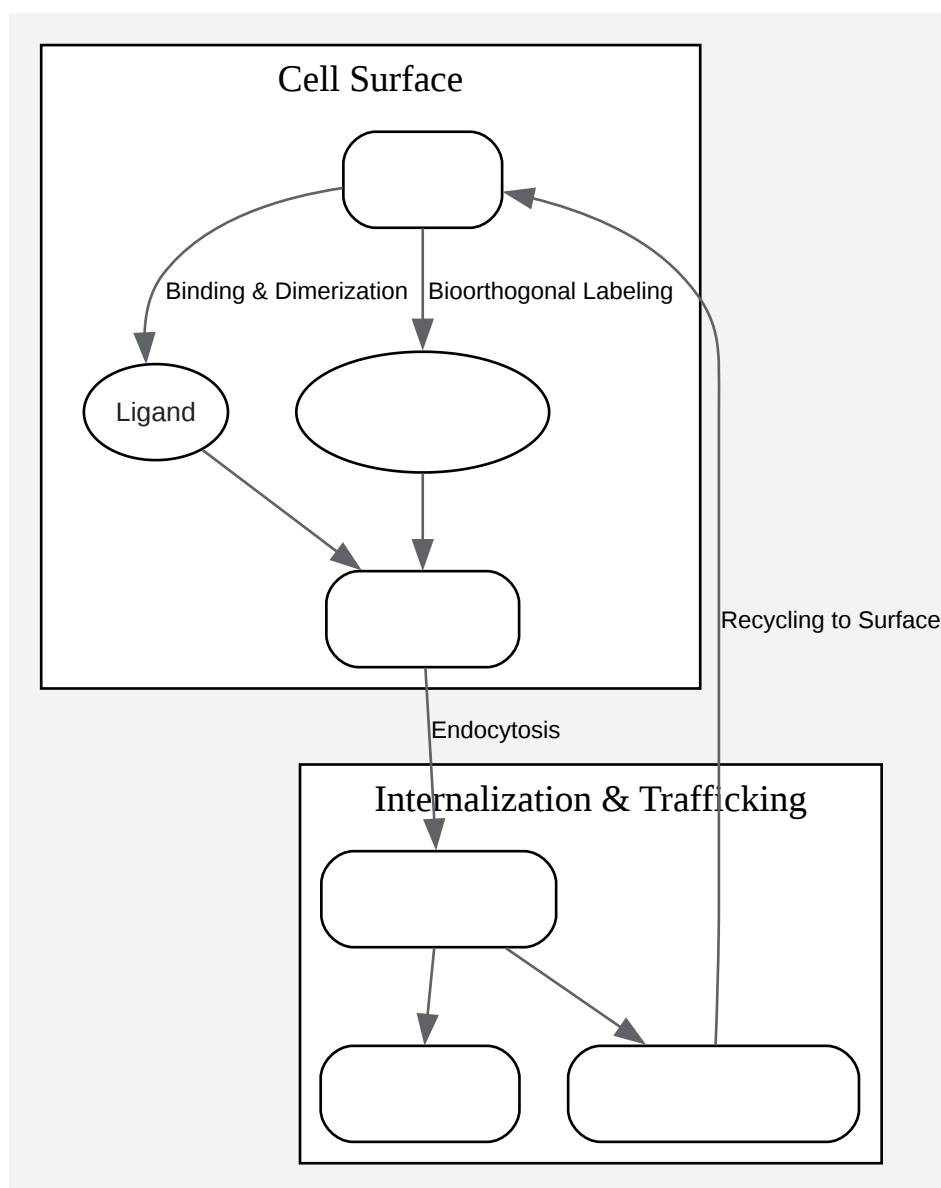


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Caption: Workflow for labeling a biomolecule and live cells.

## Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Trafficking

This diagram illustrates the use of **TCO-PEG24-acid** to label a cell surface Receptor Tyrosine Kinase (RTK) and track its internalization and subsequent trafficking following ligand binding.



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Caption: RTK labeling and trafficking pathway.

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